molecular formula C17H25NO4 B12081271 Ketomethylenebestatin

Ketomethylenebestatin

Cat. No.: B12081271
M. Wt: 307.4 g/mol
InChI Key: ZPQDBPWAVIVFGP-UHFFFAOYSA-N
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Description

Ketomethylenebestatin is a synthetic compound known for its role as an aminopeptidase inhibitor. It is an analog of the natural aminopeptidase inhibitor Bestatin. The compound has shown significant inhibitory activity against various aminopeptidases, including AP-B, AP-M, and Leu-AP, with IC50 values of 56 μM, 752 μM, and 0.39 μM, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketomethylenebestatin involves several key steps. The process begins with a malonic ester alkylation using a suitably protected halomethyl ketone of (2S,3R)-AHPBA. This is followed by a second alkylation with isobutyl bromide of the resulting 4-ketodiester. The final steps include decarboxylation and deprotection to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of malonic ester alkylation and subsequent steps are common in pharmaceutical manufacturing, allowing for the production of this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Ketomethylenebestatin primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve halomethyl ketones and alkyl bromides.

    Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halomethyl ketones yield ketomethylene derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

Ketomethylenebestatin has a wide range of applications in scientific research:

Mechanism of Action

Ketomethylenebestatin exerts its effects by inhibiting aminopeptidases, enzymes that play a crucial role in protein metabolism. The compound binds to the active site of these enzymes, preventing them from cleaving amino acids from the N-terminus of peptide substrates. This inhibition disrupts various metabolic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bestatin: The natural aminopeptidase inhibitor from which Ketomethylenebestatin is derived.

    Amastatin: Another aminopeptidase inhibitor with a different structure but similar inhibitory activity.

    Leuhistin: Known for its inhibitory effects on leucine aminopeptidase.

Uniqueness

This compound is unique due to its synthetic origin and specific inhibitory profile. While it is less potent than Bestatin, it offers a valuable alternative for studying aminopeptidase inhibition and has distinct advantages in terms of stability and ease of synthesis .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid

InChI

InChI=1S/C17H25NO4/c1-11(2)8-13(17(21)22)10-15(19)16(20)14(18)9-12-6-4-3-5-7-12/h3-7,11,13-14,16,20H,8-10,18H2,1-2H3,(H,21,22)

InChI Key

ZPQDBPWAVIVFGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)C(C(CC1=CC=CC=C1)N)O)C(=O)O

Origin of Product

United States

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